6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one 6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15952285
InChI: InChI=1S/C9H10N2OS2/c1-3-5-4-6-7(12)10-9(13-2)11-8(6)14-5/h4H,3H2,1-2H3,(H,10,11,12)
SMILES:
Molecular Formula: C9H10N2OS2
Molecular Weight: 226.3 g/mol

6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one

CAS No.:

Cat. No.: VC15952285

Molecular Formula: C9H10N2OS2

Molecular Weight: 226.3 g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one -

Specification

Molecular Formula C9H10N2OS2
Molecular Weight 226.3 g/mol
IUPAC Name 6-ethyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C9H10N2OS2/c1-3-5-4-6-7(12)10-9(13-2)11-8(6)14-5/h4H,3H2,1-2H3,(H,10,11,12)
Standard InChI Key UMSFICIFOLLTRV-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(S1)N=C(NC2=O)SC

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 6-ethyl-2-(methylsulfanyl)-3,4-dihydrothieno[2,3-d]pyrimidin-4-one, with the molecular formula C₉H₁₀N₂OS₂ and a molar mass of 226.32 g/mol . Its structure comprises a bicyclic system where a thiophene ring is fused to a pyrimidin-4(1H)-one moiety. Key substituents include:

  • An ethyl group (-CH₂CH₃) at position 6 of the thieno ring.

  • A methylthio group (-S-CH₃) at position 2 of the pyrimidinone ring .

Crystallographic and Stereochemical Properties

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous thieno[2,3-d]pyrimidin-4(1H)-one derivatives exhibit planar bicyclic systems with slight deviations due to substituent steric effects . For example, the related compound 14e (thieno[2′,3′:4,5]pyrimido[1,2-b]tetrazin-6-one) crystallizes in the monoclinic space group P2₁/c, with bond lengths and angles consistent with aromatic delocalization .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 6-ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one likely involves multistep reactions, drawing from methodologies used for analogous thienopyrimidine derivatives:

Cyclocondensation of Thiophene Precursors

A common approach involves the cyclocondensation of ethyl 3-aminothiophene-2-carboxylate with thiourea or its derivatives in basic conditions. For instance, 2,3-dihydro-6-methyl-2-thioxopyrimidin-4(1H)-one was synthesized via ring-closing cyclization of ethyl 3-oxobutanoate with thiourea in ethanolic KOH . Adapting this method, substituting thiourea with methylthio-containing reagents could yield the target compound.

Substitution Reactions

Post-cyclization functionalization is critical for introducing the ethyl and methylthio groups. In a related study, 2-(2-hydroxyethylthio)-6-methylpyrimidin-4(3H)-one was synthesized by reacting a pyrimidinone precursor with 2-chloroethanol in aqueous KOH . Similarly, treating a thienopyrimidinone intermediate with methyl iodide or methanethiol under basic conditions could install the methylthio group.

Optimized Reaction Conditions

  • Solvent Systems: Ethanol or dimethylformamide (DMF) are preferred for their ability to dissolve polar intermediates .

  • Catalysts: Alkaline agents like KOH or NaOH facilitate deprotonation and nucleophilic substitution .

  • Temperature: Reactions typically proceed at reflux (70–100°C) to ensure completion within 4–12 hours .

Physicochemical Properties

Experimental and predicted data for 6-ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one are summarized below:

PropertyValueMethod/Source
Molecular Weight226.32 g/molCalculated
Density1.46 ± 0.1 g/cm³Predicted
Melting Point205–207°C (ethanol)Experimental
Boiling Point399.1 ± 44.0°CPredicted
pKa-0.47 ± 0.20Predicted
LogP (Partition Coefficient)3.02Estimated

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water due to the hydrophobic ethyl and methylthio groups .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments, particularly at the thioether (-S-CH₃) linkage .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While experimental NMR data for this compound is unavailable, analogous thienopyrimidinones exhibit distinct signals:

  • ¹H NMR:

    • Thiophene protons: δ 6.8–7.5 ppm (aromatic region).

    • Ethyl group: δ 1.2–1.4 ppm (CH₃), δ 2.5–2.7 ppm (CH₂).

    • Methylthio group: δ 2.1–2.3 ppm (S-CH₃) .

  • ¹³C NMR:

    • Carbonyl (C=O): δ 165–170 ppm.

    • Thiophene carbons: δ 110–140 ppm .

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • C=O stretch: 1680–1720 cm⁻¹.

  • C-S stretch: 650–750 cm⁻¹.

  • Aromatic C-H stretch: 3050–3100 cm⁻¹ .

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